5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
Description
5-(Allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a chloro group at position 4, an allylamino substituent at position 5, and a 2-(4-chlorophenyl)-2-oxoethyl moiety at position 2 (Fig. 1). Pyridazinones are known for their versatility in agrochemical and pharmaceutical applications, with substituents critically influencing reactivity, solubility, and bioactivity .
Properties
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-18-12-8-19-20(15(22)14(12)17)9-13(21)10-3-5-11(16)6-4-10/h2-6,8,18H,1,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYCPBEMFNRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Allylamine, thionyl chloride, phosphorus pentachloride, various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.
Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Position 2 Substituents
The 2-[2-(4-chlorophenyl)-2-oxoethyl] group in the target compound distinguishes it from analogs with aryl or alkyl substituents. Key comparisons include:
- 4-Chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone (CAS 477855-91-7): Features a morpholino group at position 5 instead of allylamino, enhancing solubility due to the oxygen-rich morpholine ring .
- Pyridaben (CAS 96489-71-3): A commercial acaricide/insecticide with a tert-butyl group at position 2 and a thioether linkage.
Position 5 Substituents
The allylamino group in the target compound contrasts with:
- 5-Methoxy derivatives: Electron-donating methoxy groups (e.g., in ) decrease electrophilicity at the pyridazinone ring compared to the electron-withdrawing allylamino group .
Physicochemical and Spectral Properties
*Calculated based on structural similarity to .
Biological Activity
5-(Allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The compound's IUPAC name is 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one. Its molecular formula is , and it has a molecular weight of 352.22 g/mol. The structure includes an allylamino group and a chloro substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one |
| Molecular Formula | C₁₅H₁₃Cl₂N₃O₂ |
| Molecular Weight | 352.22 g/mol |
| CAS Number | 477855-90-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Specifically, it has shown potential as an inhibitor of cyclooxygenases (COX), which are key enzymes involved in the inflammatory response. By inhibiting COX enzymes, the compound may reduce inflammation and pain, making it a candidate for analgesic therapies.
Antiinflammatory and Analgesic Properties
Research has demonstrated that derivatives of pyridazinone compounds exhibit significant anti-inflammatory effects. For example, studies have shown that related compounds can inhibit COX-1 and COX-2 enzymes effectively at concentrations around 10 µM, leading to reduced inflammation in animal models without causing gastric lesions .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Investigations into similar pyridazinone derivatives have revealed their capability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Inhibition of Cyclooxygenases : A study investigated two novel pyridazinone derivatives that inhibited COX enzymes by 59% and 61% for COX-1, and 37% and 28% for COX-2 at a concentration of 10 µM. These findings suggest that modifications to the pyridazinone structure can enhance anti-inflammatory efficacy while minimizing adverse effects .
- Anticancer Screening : In another study focusing on pyridazinone derivatives, compounds exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer drug development.
Synthetic Routes
The synthesis of this compound involves several steps:
- Formation of the pyridazinone core via cyclization reactions.
- Introduction of the allylamino group through nucleophilic substitution.
- Chlorination to introduce the chloro substituent.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
